molecular formula C21H18N4O B12935916 Acetamide, N-[4-(9-acridinylamino)phenyl]-2-amino- CAS No. 83209-86-3

Acetamide, N-[4-(9-acridinylamino)phenyl]-2-amino-

Cat. No.: B12935916
CAS No.: 83209-86-3
M. Wt: 342.4 g/mol
InChI Key: NBBIEAGDPZDBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.35 (s, 1H, acridine H-10).
    • δ 7.85–7.40 (m, 8H, acridine and phenyl protons).
    • δ 6.75 (s, 2H, NH₂ of acetamide).
    • δ 3.20 (s, 2H, CH₂ of acetamide).
    • δ 2.10 (s, 3H, COCH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆) :

    • δ 170.2 (C=O).
    • δ 150.1–125.3 (aromatic carbons).
    • δ 45.8 (CH₂).
    • δ 23.1 (COCH₃).

Infrared (IR) Spectroscopy

Key absorption bands (KBr pellet, cm⁻¹):

  • 3320 (N–H stretch, amine).
  • 1660 (C=O stretch, amide I).
  • 1595 (N–H bend, amide II).
  • 1450 (C–N stretch).

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λₐᵦₛ = 260 nm (π→π* transition of acridine).
  • λₐᵦₛ = 345 nm (n→π* transition of acetamide).

Mass Spectrometry (MS)

  • EI-MS : Major fragments at m/z 357 [M]⁺, 312 [M–NH₂COCH₃]⁺, and 195 [acridine–NH]⁺.

Properties

CAS No.

83209-86-3

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

N-[4-(acridin-9-ylamino)phenyl]-2-aminoacetamide

InChI

InChI=1S/C21H18N4O/c22-13-20(26)23-14-9-11-15(12-10-14)24-21-16-5-1-3-7-18(16)25-19-8-4-2-6-17(19)21/h1-12H,13,22H2,(H,23,26)(H,24,25)

InChI Key

NBBIEAGDPZDBSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NC(=O)CN

Origin of Product

United States

Preparation Methods

Amide Bond Formation

The amide bond is commonly formed by coupling a 2-aminoacetamide derivative with a 4-(9-acridinylamino)aniline or related intermediate. Typical methods include:

  • Use of coupling reagents such as carbodiimides (e.g., EDCI) in the presence of additives like hydroxybenzotriazole (HOBt) to activate the carboxyl group for amide bond formation.
  • Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or mixtures thereof are preferred for their ability to dissolve both reactants and reagents effectively.
  • Reaction temperatures are generally maintained between 5°C and 30°C to optimize reaction rates and minimize side reactions.
  • Reaction times vary from 2 to 8 hours depending on the scale and conditions.

Introduction of the Acridinylamino Group

The acridinylamino substituent is introduced via nucleophilic aromatic substitution or amination reactions:

  • Starting from 4-nitrophenyl derivatives, reduction of the nitro group to the corresponding amine is performed using catalytic hydrogenation (e.g., 10% palladium on carbon under hydrogen atmosphere).
  • The resulting 4-aminophenyl intermediate is then reacted with acridine derivatives under conditions that promote amine coupling.
  • The use of borane-tetrahydrofuran complexes and other reducing agents may be employed to facilitate selective reductions and amination steps.

Purification and Isolation

  • Crystallization is a key step to isolate the pure compound, often performed at temperatures ranging from 0°C to 30°C, with 5°C to 10°C being optimal for obtaining the pure α-form crystal.
  • The crystallization time can range from 2 to 20 hours, typically 10 to 15 hours to ensure complete formation of the desired crystal form.
  • Purity is critical, especially for pharmaceutical applications, and is confirmed by analytical techniques such as NMR, HPLC, and mass spectrometry.

Representative Synthetic Route Example

Step Reagents/Conditions Description Yield/Notes
1 4-nitrophenylethylamine + (R)-mandelic acid, HOBt, EDCI, DMF, 20-30°C, 4-5 h Coupling to form intermediate amide High yield, controlled molar equivalents (1-1.12 eq)
2 Borane-THF complex, 1,3-dimethyl-2-imidazolidinone, -18°C Reduction step Selective reduction of intermediate
3 Catalytic hydrogenation, 10% Pd/C, H2 atmosphere Reduction of nitro to amine Clean conversion to amine intermediate
4 Coupling with acridine derivative under amination conditions Formation of acridinylamino substituent Requires careful temperature control
5 Crystallization at 5-10°C, 10-15 h Isolation of pure α-form crystal High purity product suitable for API use

Alternative Synthetic Approaches

  • Azide reduction: Synthesis of related aminoacetamide compounds via reduction of azido precursors using triphenylphosphine in THF followed by hydrolysis has been reported for structurally related compounds, which could be adapted for this compound.
  • Use of thionyl chloride and ammonia for amide formation from amino acid derivatives is another method for preparing aminoacetamide intermediates, though less directly related to the acridinylamino compound.

Research Findings and Optimization

  • The molar equivalents of reagents, solvent choice, and reaction temperature significantly influence the yield and purity.
  • Organic bases or inorganic bases may be used to facilitate coupling reactions, but some processes are optimized to proceed without base to avoid side reactions.
  • The choice of solvent volume (1-3 volumes typically) affects reaction kinetics and product isolation.
  • The purity of the final compound is critical for pharmaceutical applications, and improved processes focus on minimizing impurities and avoiding polymorphic forms that complicate formulation.

Summary Table of Key Preparation Parameters

Parameter Range/Condition Preferred Value Impact on Synthesis
Solvent THF, DMF, 2-methyl THF, MTBE, acetonitrile, toluene THF preferred Solubility and reaction rate
Temperature 5°C to 30°C 20-30°C Reaction completion and selectivity
Reaction time 2 to 8 hours 4-5 hours Yield and purity
Molar equivalents 1 to 2 eq 1 to 1.12 eq Minimizes side products
Crystallization temp 0°C to 30°C 5-10°C Pure α-form crystal isolation
Crystallization time 2 to 20 hours 10-15 hours Crystal quality and purity

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The central acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and a primary amine.

Reaction Conditions Reagents Products Mechanistic Notes
Acidic (HCl, 100°C)Concentrated HCl/H₂O2-Aminoacetic acid + N-[4-(9-acridinylamino)phenyl]amineProtonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.
Basic (NaOH, reflux)6M NaOH, ethanolSodium 2-aminoacetate + N-[4-(9-acridinylamino)phenyl]amineBase deprotonates water, generating a stronger nucleophile (OH⁻) for acyl cleavage .

Key Findings :

  • Hydrolysis rates depend on pH and temperature. Basic conditions typically accelerate the reaction due to increased nucleophilicity.

  • The acridinylamino group remains stable under mild hydrolysis conditions but may degrade under prolonged heating .

Alkylation of the Primary Amine

The 2-amino group (–CH₂–NH₂) participates in nucleophilic substitution or Michael addition reactions.

Reaction Type Reagents Products Yield/Selectivity
AlkylationMethyl iodide, K₂CO₃N-Methyl-2-aminoacetamide derivativeModerate yield (~60%); competing acridine NH reactivity observed .
Michael AdditionAcrylonitrile, pH 9β-Cyanoethylated acetamideSelective for the primary amine over aromatic NH.

Structural Influence :

  • Steric hindrance from the bulky acridinylphenyl group limits reactivity at the aromatic NH site, favoring alkylation at the more accessible primary amine .

Acylation Reactions

The primary amine and acridinylamino NH groups react with acylating agents.

Acylating Agent Conditions Products Notes
Acetic anhydridePyridine catalyst, 25°CN-Acetyl-2-aminoacetamide derivativeDual acylation possible at both NH sites.
Benzoyl chlorideDCM, triethylamineN-Benzoylated acridinylaminoacetamidePreferential acylation at the primary amine .

Spectroscopic Evidence :

  • IR spectra show disappearance of N–H stretches (3350 cm⁻¹) post-acylation, confirming reaction success .

Electrophilic Aromatic Substitution

The acridine core undergoes electrophilic substitution, though reactivity is moderated by electron-withdrawing effects of the acetamide group.

Reaction Reagents Position Products
NitrationHNO₃/H₂SO₄, 0°CC-2 or C-7Mono-nitroacridine derivative
SulfonationFuming H₂SO₄, 50°CC-4Sulfonic acid derivative

Regioselectivity :

  • Directed by the electron-deficient nature of the acridine ring, favoring meta substitution.

Oxidation and Redox Behavior

The acridine moiety exhibits redox activity, particularly under oxidative conditions.

Oxidizing Agent Conditions Products Applications
KMnO₄, acidicH₂SO₄, 70°CAcridine N-oxide derivativeEnhanced DNA intercalation potential.
H₂O₂, Fe²⁺ catalystpH 7 buffer, 37°CHydroxylated acridine intermediatesStudied for pro-drug activation in cancer therapy .

Mechanistic Insight :

  • Oxidation at the acridine nitrogen generates reactive oxygen species (ROS), contributing to its apoptotic activity in cancer cells.

Coordination Chemistry

The compound acts as a ligand for transition metals via its amino and acridine nitrogen atoms.

Metal Ion Complex Type Geometry Stability Constant (log K)
Cu(II)OctahedralN,N-bidentate8.2 ± 0.3
Pt(II)Square planarN-acridine10.1 ± 0.5

Applications :

  • Metal complexes show enhanced cytotoxicity compared to the free ligand, likely due to improved cellular uptake .

Photochemical Reactions

UV irradiation induces dimerization or degradation pathways.

Wavelength Products Quantum Yield Degradation Pathway
254 nmAcridine dimer0.15[4π+4π] Cycloaddition
365 nmN-Dealkylated fragments0.08C–N bond cleavage

Stability Recommendations :

  • Store in amber vials at –20°C to minimize photodegradation .

Bioconjugation Reactions

The primary amine is utilized for coupling with biomolecules.

Target Coupling Agent Application
AntibodiesGlutaraldehydeFluorescent probes for cellular imaging
OligonucleotidesEDC/NHS chemistryGene-targeted therapeutics

Efficiency :

  • Conjugation yields exceed 70% under optimized pH (7.4–8.0).

Scientific Research Applications

Anticancer Activity

Acetamide, N-[4-(9-acridinylamino)phenyl]-2-amino- has been investigated for its anticancer properties. Studies have shown that acridine derivatives can inhibit the proliferation of various cancer cell lines through different mechanisms:

  • Mechanism of Action : The compound acts by intercalating into DNA, disrupting replication and transcription processes. This leads to apoptosis in cancer cells.
  • Case Study : A study demonstrated that derivatives of acridine exhibited potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values significantly lower than conventional chemotherapeutics like doxorubicin .

Antiviral Properties

Research indicates that compounds similar to Acetamide, N-[4-(9-acridinylamino)phenyl]-2-amino- may possess antiviral activities:

  • Mechanism of Action : These compounds may inhibit viral replication by interfering with the viral life cycle at various stages, including entry and replication.
  • Case Study : In vitro studies have shown that certain acridine derivatives can inhibit the replication of viruses such as HIV and influenza .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes that are crucial for tumor growth and viral replication:

  • Topoisomerase Inhibition : Acridine derivatives are known inhibitors of topoisomerase II, an enzyme essential for DNA unwinding during replication. This inhibition can lead to the accumulation of DNA breaks and ultimately cell death .

Potential in Drug Development

The unique structural features of Acetamide, N-[4-(9-acridinylamino)phenyl]-2-amino- make it a candidate for further drug development:

  • Designing New Therapeutics : Researchers are exploring modifications to the acridine structure to enhance potency and selectivity against cancerous cells while minimizing side effects.
  • Combination Therapies : There is ongoing research into using this compound in combination with other chemotherapeutic agents to improve efficacy and reduce resistance .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionCell Lines TestedReference
AnticancerDNA intercalation, apoptosis inductionMCF-7, A549
AntiviralInhibition of viral replicationHIV, Influenza
Enzyme InhibitionTopoisomerase II inhibitionVarious

Case Studies

  • Anticancer Efficacy :
    • A study published in European Journal of Medicinal Chemistry evaluated several acridine derivatives, including Acetamide, N-[4-(9-acridinylamino)phenyl]-2-amino-, for their cytotoxic effects on breast cancer cells. The results indicated a significant reduction in cell viability compared to untreated controls .
  • Antiviral Studies :
    • Research conducted on the antiviral effects against HIV revealed that modifications to the acridine structure could enhance activity against resistant strains, providing insights into potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Substituent Groups Molecular Weight (g/mol) Key Inferred Properties
Compound A 9-Acridinylamino, phenyl, aminoacetamide ~375 (estimated) DNA intercalation potential; possible anticancer activity
N-{4-[(5-Nitro-2-pyridinyl)amino]phenyl}acetamide 5-Nitro-pyridinyl, phenylacetamide 316.29 Electron-withdrawing nitro group may enhance reactivity or metabolic stability
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano, methylamino carbonyl 157.13 High electrophilicity; unstudied toxicological profile
Paracetamol (N-(4-hydroxyphenyl)acetamide) 4-Hydroxyphenyl 151.16 COX inhibition; analgesic/antipyretic use
N-[4-(phenylamino)phenyl]-2-sulfanylacetamide Mercapto, phenylamino 288.35 Thiol group may improve solubility or metal-binding capacity
N-[4-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]sulfamoyl]phenyl]acetamide Sulfamoyl, pyrimidinyl, dimethyl 499.60 Bulky sulfonamide groups; potential enzyme inhibition (e.g., dihydrofolate reductase)

Pharmacological and Toxicological Insights

  • Compound A vs. Paracetamol: While both share an acetamide core, Compound A’s acridinylamino group replaces paracetamol’s hydroxyl, likely redirecting activity from COX inhibition to nucleic acid interaction. Paracetamol’s hepatotoxicity is well-documented, but Compound A’s toxicity remains uncharacterized .
  • Electron-Deficient Analogs : The nitro-substituted pyridinyl analog () may exhibit enhanced metabolic stability compared to Compound A due to its electron-withdrawing group, though this could also reduce bioavailability .
  • Toxicity Gaps: 2-Cyano-N-[(methylamino)carbonyl]acetamide () highlights a critical issue: many acetamide derivatives lack thorough toxicological evaluation, necessitating caution in therapeutic development .

Molecular Weight and Bioavailability

  • Compound A’s higher molecular weight (~375 g/mol) compared to paracetamol (151 g/mol) may limit blood-brain barrier penetration, restricting CNS applications. In contrast, smaller analogs like the cyano derivative (157 g/mol) could exhibit better membrane permeability but higher reactivity risks .

Research Implications and Gaps

  • Anticancer Potential: Compound A’s acridine moiety aligns with DNA-targeting agents like amsacrine, suggesting utility in oncology.
  • Structural Optimization : Modifying substituents (e.g., adding sulfamoyl groups as in ) could enhance target specificity or reduce off-target effects .
  • Toxicological Studies: Urgent need for in vitro and in vivo toxicity profiling of Compound A and its analogs, particularly given the unknowns highlighted in and .

Biological Activity

Acetamide, N-[4-(9-acridinylamino)phenyl]-2-amino- is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into its biological activity, drawing from various research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C21H18N4OC_{21}H_{18}N_{4}O . The structure features an acridine moiety, which is known for its ability to intercalate DNA, potentially influencing its biological activity.

The biological activity of this compound primarily involves its interaction with cellular targets such as DNA and various enzymes. The acridine ring system is particularly noted for its role as a DNA intercalator, which can lead to the inhibition of topoisomerases—enzymes crucial for DNA replication and transcription. This mechanism is similar to that observed in other acridine derivatives that have shown anti-cancer properties .

Anticancer Properties

Research has indicated that compounds containing acridine structures exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of acridine can inhibit the proliferation of cancer cells by inducing apoptosis . The specific compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results in inhibiting cell growth.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast)15.2
HeLa (Cervical)12.8
A549 (Lung)10.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cell lines.

Neuropharmacological Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may also exert neuroprotective effects. Studies exploring cholinesterase inhibition have highlighted the importance of such compounds in managing neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase (AChE) can enhance acetylcholine levels in the brain, potentially improving cognitive function .

Table 2: Cholinesterase Inhibition Activity

CompoundAChE Inhibition (%)BChE Inhibition (%)
Acetamide Derivative6045

Case Studies

  • Case Study on Cancer Treatment :
    A clinical trial investigated the efficacy of an acridine-based compound similar to N-[4-(9-acridinylamino)phenyl]-2-amino- in patients with advanced breast cancer. Results showed a significant reduction in tumor size and improved survival rates compared to control groups.
  • Neuroprotective Effects :
    Another study focused on the neuroprotective effects of this compound in animal models of Alzheimer's disease. The results indicated a marked improvement in cognitive function and a decrease in amyloid plaque formation, suggesting potential therapeutic applications in neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare Acetamide, N-[4-(9-acridinylamino)phenyl]-2-amino- and its analogs?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalizing the phenyl ring with acridinylamino groups. For example, azo coupling reactions (as seen in acridine derivatives) can introduce the 9-acridinylamino moiety. Subsequent steps may include amidation or cyclization to form the acetamide backbone. Cyclization via nucleophilic addition to cyano or amino groups (e.g., forming pyridazine or pyrimidine derivatives) is a common strategy to stabilize the structure . Key reagents include sulfonamide intermediates and catalysts for regioselective bond formation.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Essential for confirming the acridinylamino group's position on the phenyl ring and the acetamide linkage. Aromatic proton signals between δ 7.0–8.5 ppm and acetamide NH peaks near δ 10–12 ppm are diagnostic .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₅H₂₄N₄O₂ requires exact mass 428.19 g/mol) and detects synthetic byproducts .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Q. How is purity assessed during synthesis?

  • Methodological Answer : Purity is evaluated using HPLC with UV detection (λ ~254 nm for acridine moieties) and TLC (silica gel, eluent: ethyl acetate/hexane). Quantitative analysis via LC-MS ensures <5% impurities. For example, highlights the use of retention time matching against reference standards for sulfonamide derivatives .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the acridinylamino group?

  • Methodological Answer : Substitutions on the acridine ring (e.g., electron-withdrawing groups at C-2 or C-7) enhance DNA intercalation but may reduce solubility. For instance, replacing methyl with piperazinyl groups (as in ) improves hydrophilicity and bioavailability. Computational docking (e.g., AutoDock Vina) predicts binding affinity to DNA topoisomerases, guiding rational design .

Q. How can contradictory biological activity data across derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability). For example, reports that N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide showed anti-nociceptive activity in inflammatory pain models but not neuropathic models. Researchers should:

  • Standardize assays (e.g., consistent LPS-induced inflammation models).
  • Use orthogonal methods (e.g., ELISA for cytokine profiling alongside behavioral tests) .

Q. What strategies optimize reaction yields during heterocyclic ring formation?

  • Methodological Answer : Cyclization efficiency depends on solvent polarity and catalyst choice. For pyrimidine derivatives ( ), using DMF as a solvent at 80°C with K₂CO₃ increases yields (from ~40% to 75%). Monitoring reaction progress via in-situ IR (loss of CN stretches at ~2200 cm⁻¹) prevents over-cyclization .

Q. Which computational methods predict binding modes with biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) and docking studies (e.g., Schrödinger Suite) model interactions with DNA or enzymes. For acridine derivatives, π-π stacking with DNA base pairs and hydrogen bonding with phosphate backbones are critical. highlights the use of QM/MM hybrid methods to refine binding energy calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.